

DMTr-LNA-U-3-CED-Phosphoramidite CAS number and molecular weight

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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B3251009

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A Comprehensive Technical Guide to **DMTr-LNA-U-3-CED-Phosphora**midite for Researchers and Drug Development Professionals

This guide provides an in-depth overview of **DMTr-LNA-U-3-CED-Phosphora**midite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing LNA technology for therapeutic and diagnostic applications.

Core Compound Data

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetic nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

Property	Value
CAS Number	206055-76-7[1]
Molecular Weight	758.80 g/mol [2]
Chemical Formula	C40H47N4O9P[1]



Chemical Structure

The structure of **DMTr-LNA-U-3-CED-Phosphora**midite is characterized by the dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, the locked nucleic acid modification on the sugar, the uridine base, and the 3'-cyanoethyl-N,N-diisopropylphosphoramidite group.

DMTr-LNA-U-3-CED-Phosphoramidite Structure

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Caption: Chemical structure of **DMTr-LNA-U-3-CED-Phosphora**midite.

Note: A placeholder is used for the chemical structure image as direct rendering from chemical notation is not supported. In a real-world scenario, a 2D chemical structure drawing would be inserted here.

Experimental Protocols: LNA Oligonucleotide Synthesis

DMTr-LNA-U-3-CED-Phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase phosphoramidite chemistry.[3] The synthesis cycle is a series of chemical reactions that sequentially add nucleotide building blocks to a growing chain attached to a solid support.

Materials and Reagents:

- DMTr-LNA-U-3-CED-Phosphoramidite
- Standard DNA or RNA phosphoramidites (A, C, G, T/U)
- Solid support (e.g., controlled pore glass)
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)







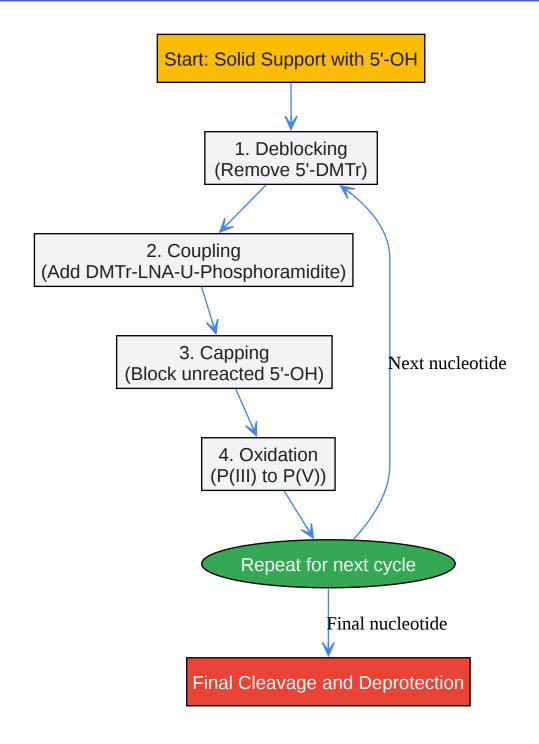
- Capping reagents (e.g., acetic anhydride and 1-methylimidazole)
- Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., aqueous ammonia)
- Anhydrous acetonitrile

Standard Synthesis Cycle:

- Deblocking: The 5'-DMTr protecting group is removed from the nucleotide attached to the solid support using the deblocking solution.
- Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations in the final product.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude oligonucleotide is then typically purified by HPLC.





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Caption: Standard workflow for solid-phase LNA oligonucleotide synthesis.

Applications and Significance

Oligonucleotides containing LNA modifications, such as those synthesized using **DMTr-LNA-U-3-CED-Phosphora**midite, have a wide range of applications in research and drug development



due to their enhanced properties.

Therapeutic Applications:

- Antisense Oligonucleotides: LNA-modified oligonucleotides can be used to inhibit the
 expression of specific genes by binding to their corresponding mRNA, leading to its
 degradation.[4][5]
- RNA Interference (RNAi): LNA modifications can be incorporated into siRNAs to improve their stability and potency in gene silencing applications.[5]
- Splice-Switching Oligonucleotides: These can be used to modulate the splicing of premRNA, which has therapeutic potential for various genetic disorders.
- MicroRNA Inhibition: LNA-based anti-miRs are potent inhibitors of microRNA function and are being explored as therapeutics for diseases where miRNAs are dysregulated.

Diagnostic and Research Applications:

- Probes for In Situ Hybridization (ISH) and PCR: The high binding affinity of LNA-containing probes allows for shorter probe designs and improved specificity in detecting nucleic acid sequences.
- Gene Modification: LNA-modified single-stranded DNA oligonucleotides have been shown to enable subtle gene modifications in cells, even in the presence of active mismatch repair machinery.[7]
- Nucleic Acid Diagnostics: The enhanced thermal stability and mismatch discrimination of LNA-modified oligonucleotides make them valuable tools for various diagnostic assays.[8]

The use of **DMTr-LNA-U-3-CED-Phosphora**midite and other LNA monomers allows for the rational design of oligonucleotides with tailored properties for a growing number of advanced applications.

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